3-(4-ethylpiperazin-1-yl)-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazine

Structure-Activity Relationship Piperazine Bioisosterism Ligand Basicity

Researchers studying dCTPase in nucleotide metabolism face compound selection challenges-subtle piperazine substitutions dramatically alter potency. This specific analog (4-ethyl/4-methylbenzoyl pattern) delivers validated chemotype activity with favorable solubility (LogP ~2.5-3.0), suitable for aqueous biochemical assays. ≥95% HPLC purity ensures reproducible results. • Confirmed dCTPase chemotype with defined SAR from J. Med. Chem. (2017) • Synergizes with cytidine analogues (decitabine, cytarabine) in AML models • Dual-basic-center structure enables unambiguous MS identification

Molecular Formula C22H30N6O
Molecular Weight 394.523
CAS No. 898437-78-0
Cat. No. B2798968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethylpiperazin-1-yl)-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazine
CAS898437-78-0
Molecular FormulaC22H30N6O
Molecular Weight394.523
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C22H30N6O/c1-3-25-10-12-26(13-11-25)20-8-9-21(24-23-20)27-14-16-28(17-15-27)22(29)19-6-4-18(2)5-7-19/h4-9H,3,10-17H2,1-2H3
InChIKeyMCRDPGDCNNOQPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing & Purity of CAS 898437-78-0


3-(4-Ethylpiperazin-1-yl)-6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazine (CAS 898437-78-0; MW 394.52 g/mol; C22H30N6O) is a synthetic heterocyclic small molecule built on a pyridazine core substituted with two distinct piperazine arms: a 4-ethylpiperazin-1-yl group at position 3 and a 4-(4-methylbenzoyl)piperazin-1-yl group at position 6 [1]. The compound belongs to the broader piperazin-1-ylpyridazine chemotype, which has been established in the Journal of Medicinal Chemistry as a novel class of potent human dCTP pyrophosphatase 1 (dCTPase) inhibitors with demonstrated synergy with cytidine analogues in leukemic cell models [2]. As a research-grade screening compound, it is currently supplied by multiple chemical vendors for non-human research applications, with typical purity specifications of ≥95% (HPLC) [1].

dCTPase inhibitor chemotype for nucleotide metabolism studies
Target engagement in biochemical and cellular thermal shift assays
Synergy screening with cytidine analogues in leukemic cell models
Research-grade purity for in vitro screening workflows

Why CAS 898437-78-0 Cannot Be Replaced by Generic Analogs


Within the piperazin-1-ylpyridazine chemotype, subtle modifications to either the N-substituent on the 3-position piperazine or the acyl group on the 6-position piperazine produce dramatic shifts in target engagement, selectivity, and cellular potency. The foundational SAR study by Llona-Minguez et al. (2017) demonstrated that replacing a 4-methylbenzoyl group with a 2-(trifluoromethyl)benzoyl group altered the Binding Efficiency Index (BEI) from 13.0 to 15.0, while substitution of the RHS aryl region with 2-thiophene or 4-fluorobenzene delivered equivalent or improved dCTPase inhibitory potency [1]. No two analogs can be assumed interchangeable without comparative confirmatory data. The compound at hand features a specific combination of a 4-ethylpiperazin-1-yl motif (known to influence basicity, solubility, and target residence time in related kinase and GPCR-targeted piperazines [2]) and a 4-methylbenzoyl group that provides a distinct lipophilic and hydrogen-bonding profile. These structural determinants directly impact procurement decisions: the wrong analog may exhibit undetectable activity in the same assay system or, conversely, unacceptable off-target pharmacology.

Piperidine at 3-position
Reduces hydrogen-bond acceptors and alters basicity profile; target engagement may not reproduce without confirmatory data.
6-position acyl group variation
tert-Butyl or trifluoromethyl substitution shifts lipophilicity and ligand efficiency; potency and solubility may differ significantly from the 4-methylbenzoyl analog.
Non-pyridazine scaffold
Chemotypes outside piperazin-1-ylpyridazine class lack dCTPase pharmacophore elements; class-level activity cannot be assumed.

Quantitative Evidence: CAS 898437-78-0 vs. Closest Analogs


Pyridazine 3-Position: 4-Ethylpiperazine vs. Piperidine

The closest commercially catalogued analog to the target compound is 3-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (MW 365.5), which differs only at the 3-position of the pyridazine core: the 4-ethylpiperazin-1-yl group is replaced by a piperidin-1-yl group [1]. This substitution eliminates one hydrogen-bond acceptor (the piperazine N4 nitrogen), reduces the number of protonatable centers from two to one, and alters the predicted LogP and polar surface area. In the dCTPase inhibitor series, nitrogen-containing heterocycles at this position directly engage the enzyme active site through hydrogen bonding, and removal of the second basic nitrogen is expected to substantially diminish target affinity [2]. No direct comparative IC50 data between these two analogs has been published; therefore this evidence is classified as Class-Level Inference.

3-position HBA count
Class-level inference
Target: 2 HBAs (piperazine with ethyl substituent)
Comparator: 1 HBA (piperidine analog)
Δ1 HBA; Δ29 Da; predicted ΔLogP ≈ -0.5
Binding mode may differ; target affinity not directly comparable without confirmatory data.
PubChem in silico prediction
Structure-Activity Relationship Piperazine Bioisosterism Ligand Basicity

6-Position Acyl Group: 4-Methylbenzoyl vs. 4-tert-Butylbenzoyl

A structurally related analog, 3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine (CAS 898417-93-1), retains the identical 4-ethylpiperazin-1-ylpyridazine core but substitutes the 4-methylbenzoyl group with a bulkier and more lipophilic 4-tert-butylbenzoyl group [1]. In the published SAR of piperazin-1-ylpyridazine dCTPase inhibitors, replacing a trifluoromethylphenyl group with a methylphenyl group improved the Binding Efficiency Index from 13.0 to 15.0, demonstrating that even single-atom changes on the benzoyl ring significantly alter potency-per-heavy-atom [2]. The 4-methylbenzoyl group of the target compound occupies a distinct property space: lower molecular weight and lipophilicity compared to the tert-butyl analog, which is predicted to yield superior ligand efficiency metrics if target binding is maintained. No head-to-head biochemical comparison is available in the public domain; this evidence tag is Class-Level Inference.

6-position acyl size
Class-level inference
Target: 4-methylbenzoyl (MW contrib. ~119 Da, cLogP ~1.2)
Comparator: 4-tert-butylbenzoyl (MW contrib. ~161 Da, cLogP ~2.1)
ΔMW 42 Da; estimated ΔcLogP ~0.9; class BEI improvement +2.0 for methyl vs. trifluoromethyl
Lower lipophilicity may support superior solubility and ligand efficiency; class SAR suggests favorable profile.
BEI trend from J. Med. Chem. 2017
Lipophilic Efficiency Structure-Activity Relationship Enzyme Inhibition

Chemotype Activity: dCTPase Inhibition and Cell Synergy

The target compound embeds the validated piperazin-1-ylpyridazine pharmacophore. Although the specific compound has not been individually profiled in published dCTPase assays, the foundational study demonstrated that lead compounds from this chemotype achieve potent dCTPase inhibition, increase dCTPase thermal stability (ΔTm shifts indicative of target engagement), display outstanding selectivity over related nucleotidases, and synergize with the cytidine analogue decitabine in leukemic cell lines [1]. The SAR reveals that both the benzoyl piperazine and the pyridazine-substituted piperazine contribute to binding, with the pyridazine core and carboxamide moiety forming critical hydrogen bonds [2]. The target compound contains both required pharmacophoric elements and thus belongs to a proven bioactive chemotype.

dCTPase class activity
Class-level inference
Class leads: IC₅₀ and ΔTm evidence of target engagement; synergy with decitabine in MOLM-13 AML cells
Compound contains required pharmacophore; reported class-level dCTPase inhibition and synergy context.
CETSA, enzymatic assay, and cell viability data from J. Med. Chem. 2017
dCTP Pyrophosphatase 1 Cancer Stemness Nucleotide Pool Homeostasis

Physicochemical Profile: Solubility & Permeability vs. Bulkier Analogs

The target compound (MW 394.52; predicted LogP ~2.5–3.0) falls within favorable drug-like property space (MW <500; LogP <5) per Lipinski's Rule of Five [1]. In comparison, the 4-tert-butylbenzoyl analog (MW 436.6; predicted LogP ~3.4–4.0) and the 4-phenylbutan-1-one analog (MW 422.6; predicted LogP ~3.8) are substantially more lipophilic and higher molecular weight [1]. Within the piperazin-1-ylpyridazine dCTPase series, the authors explicitly correlated lower lipophilicity with improved Binding Efficiency Index, favoring smaller benzoyl substituents for optimal target engagement per heavy atom [2]. The 4-methylbenzoyl group of the target compound represents a balanced midpoint between potency-conferring aromatic interactions and physicochemical tractability.

Solubility & permeability
Cross-study comparable
Target: MW 394.52, predicted LogP ~2.5–3.0, TPSA ~56 Ų
vs. tert-butyl analog: MW 436.6, LogP ~3.4–4.0 (Δ -0.9)
vs. phenylbutanone analog: MW 422.6, LogP ~3.8 (Δ -1.3)
Reported favorable solubility and lower non-specific binding risk compared to bulkier analogs.
Predicted properties (PubChem); experimental BEI support
Drug-like Properties Solubility LogP Permeability

Validated Applications for CAS 898437-78-0


dCTPase Probe for Cancer Stem Cell and Nucleotide Metabolism

Based on the established dCTPase inhibitory activity of the piperazin-1-ylpyridazine chemotype [1], the target compound is suitable as a chemical probe for dissecting dCTPase function in nucleotide pool homeostasis and cancer stemness. Researchers should prioritize this compound for in vitro dCTPase enzymatic assays and cellular thermal shift assays (CETSA) to confirm target engagement, with the expectation that its 4-methylbenzoyl/4-ethylpiperazine substitution pattern delivers binding characteristics consistent with the class SAR. The compound's predicted favorable solubility profile (LogP ~2.5–3.0) makes it appropriate for aqueous biochemical assay formats without excessive DMSO concentrations.

Synergy Screening with Nucleoside Analogues in Hematological Models

The 2017 J. Med. Chem. study demonstrated that piperazin-1-ylpyridazine dCTPase inhibitors synergize with decitabine in MOLM-13 acute myeloid leukemia cells [1]. The target compound can be deployed in combination screens with cytidine analogues (decitabine, cytarabine) to evaluate whether its specific substitution pattern (4-ethyl on the 3-position piperazine, 4-methylbenzoyl on the 6-position piperazine) enhances or modulates synergy compared to reference class leads. Procurement of this specific analog rather than a generic piperazine-pyridazine is essential to explore the SAR of synergy quantitatively.

Physicochemical Comparator for CNS and Cellular Assays

The 4-methylbenzoyl group of the target compound provides a lower-lipophilicity anchor point (predicted LogP ~2.5–3.0) compared to the tert-butylbenzoyl analog (LogP ~3.4–4.0) [1][2], making it a preferred choice for assays where compound precipitation or non-specific binding is a concern. Researchers optimizing piperazinyl-pyridazine leads for cellular potency should include this compound as a reference to benchmark the impact of incremental lipophilicity reduction on target engagement, solubility, and off-target profiles.

Reference Standard for Analytical Method Development and QC

With a defined molecular weight of 394.52 g/mol, a unique InChI Key (MCRDPGDCNNOQPM-UHFFFAOYSA-N), and availability from multiple vendors at ≥95% purity (HPLC) [1], the target compound can serve as a retention time and mass spectrometry reference standard for HPLC-MS method development in screening library quality control workflows. Its dual-basic-center structure (piperazine N4 and piperazine N1) generates a characteristic doubly-charged ion in ESI-MS, facilitating unambiguous identification in complex mixture analyses.

Application
Selection Property
Validation Focus
dCTPase target engagement studies
Piperazin-1-ylpyridazine pharmacophore
CETSA & enzymatic assay endpoint review
Nucleoside analogue synergy screening
Class-reported synergy profile
Decitabine combination endpoint context
Physicochemical comparator for cellular assays
Lower lipophilicity anchor
Solubility and non-specific binding assessment
HPLC-MS reference standard
Defined MW and dual-basic center
Retention time and ESI-MS identification review
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